molecular formula C20H22N2O5 B11473641 N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]benzohydrazide

N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]benzohydrazide

Cat. No.: B11473641
M. Wt: 370.4 g/mol
InChI Key: JXNGQCKXJJXZBK-SRZZPIQSSA-N
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Description

N’-[(E)-(4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxol-5-yl)methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a C=N-NH functional group, which is derived from the condensation of hydrazine with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxol-5-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde and benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions such as temperature, solvent, and catalyst concentration can be optimized to maximize the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxol-5-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxol-5-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular components such as DNA and proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxol-5-yl)methylidene]benzohydrazide is unique due to its specific structural features, such as the presence of the benzodioxole ring and the dimethoxy and propyl substituents. These features may confer distinct biological activities and chemical reactivity compared to other hydrazone derivatives.

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylideneamino]benzamide

InChI

InChI=1S/C20H22N2O5/c1-4-8-14-15(11-21-22-20(23)13-9-6-5-7-10-13)17(25-3)19-18(16(14)24-2)26-12-27-19/h5-7,9-11H,4,8,12H2,1-3H3,(H,22,23)/b21-11+

InChI Key

JXNGQCKXJJXZBK-SRZZPIQSSA-N

Isomeric SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=O)C3=CC=CC=C3

Canonical SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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